A Technical Guide to the Spectroscopic Characterization of 2-(5-Chlorobenzo[d]isoxazol-3-yl)acetic acid
A Technical Guide to the Spectroscopic Characterization of 2-(5-Chlorobenzo[d]isoxazol-3-yl)acetic acid
For distribution to: Researchers, scientists, and drug development professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-(5-Chlorobenzo[d]isoxazol-3-yl)acetic acid, a key heterocyclic compound with significant potential in medicinal chemistry and drug development. Due to the limited availability of published spectroscopic data for this specific molecule, this guide establishes a robust framework for its analysis by integrating theoretical principles with empirical data from closely related analogues, such as 2-(benzo[d]isoxazol-3-yl)acetic acid. We will delve into the interpretation of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, providing predicted spectral features and detailed experimental protocols. This document serves as an essential resource for researchers engaged in the synthesis, purification, and application of this important class of compounds.
Introduction: The Significance of 2-(5-Chlorobenzo[d]isoxazol-3-yl)acetic acid
The benzo[d]isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a chloro-substituent at the 5-position and an acetic acid moiety at the 3-position of the benzo[d]isoxazole ring system can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. 2-(5-Chlorobenzo[d]isoxazol-3-yl)acetic acid is an important intermediate in the synthesis of more complex pharmaceutical agents. Its structural integrity and purity are paramount, necessitating rigorous spectroscopic characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of 2-(5-Chlorobenzo[d]isoxazol-3-yl)acetic acid is expected to exhibit distinct signals corresponding to the aromatic protons of the benzo[d]isoxazole ring and the methylene protons of the acetic acid side chain.
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Aromatic Region (δ 7.0 - 8.0 ppm): The substitution pattern of the benzene ring will give rise to a characteristic set of signals. The proton at the 4-position is expected to appear as a doublet, coupled to the proton at the 6-position. The proton at the 7-position will likely be a doublet coupled to the proton at the 6-position. The proton at the 6-position will appear as a doublet of doublets due to coupling with both the 4- and 7-protons. The electron-withdrawing effect of the chlorine atom at the 5-position will deshield the adjacent protons, causing them to resonate at a slightly higher chemical shift compared to the unsubstituted analogue.
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Methylene Protons (δ ~4.0 ppm): The two protons of the methylene group (-CH₂-) in the acetic acid side chain are expected to appear as a singlet. Their proximity to the electron-withdrawing isoxazole ring will shift them downfield.
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Carboxylic Acid Proton (δ >10 ppm): The acidic proton of the carboxyl group (-COOH) is typically broad and appears at a very downfield chemical shift. Its exact position can be concentration and solvent dependent, and it may be exchanged with D₂O.
Table 1: Predicted ¹H NMR Chemical Shifts for 2-(5-Chlorobenzo[d]isoxazol-3-yl)acetic acid
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-4 | ~7.8 | d |
| H-6 | ~7.6 | dd |
| H-7 | ~7.4 | d |
| -CH₂- | ~4.0 | s |
| -COOH | >10 | br s |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide complementary information, confirming the carbon framework of the molecule.
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Carbonyl Carbon (δ ~170 ppm): The carboxylic acid carbonyl carbon is expected to resonate at a downfield chemical shift.
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Aromatic and Heterocyclic Carbons (δ 110 - 165 ppm): The spectrum will display nine distinct signals for the nine carbons of the benzo[d]isoxazole ring system. The carbon bearing the chlorine atom (C-5) will be significantly influenced by the halogen's electronegativity and its chemical shift can be predicted using empirical calculations. The other aromatic carbons will show characteristic shifts based on their position relative to the heteroatoms and the chloro-substituent.
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Methylene Carbon (δ ~35 ppm): The methylene carbon of the acetic acid side chain will appear in the aliphatic region of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts for 2-(5-Chlorobenzo[d]isoxazol-3-yl)acetic acid
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -COOH | ~170 |
| C-3 | ~160 |
| C-3a | ~120 |
| C-4 | ~125 |
| C-5 | ~130 |
| C-6 | ~128 |
| C-7 | ~115 |
| C-7a | ~165 |
| -CH₂- | ~35 |
| C=N (isoxazole) | ~155 |
Experimental Protocol: NMR Spectroscopy
Sample Preparation:
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Weigh 5-10 mg of the purified 2-(5-Chlorobenzo[d]isoxazol-3-yl)acetic acid.
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Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it facilitates the observation of the acidic proton.
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Ensure the sample is fully dissolved. Gentle warming or sonication may be necessary.
Instrumental Parameters (for a 400 MHz spectrometer):
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¹H NMR:
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Pulse Program: Standard single pulse (zg30)
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Spectral Width: 16 ppm
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Number of Scans: 16-64 (depending on sample concentration)
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Relaxation Delay: 1-2 seconds
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¹³C NMR:
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Pulse Program: Proton-decoupled pulse program (zgpg30)
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Spectral Width: 240 ppm
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Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
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Relaxation Delay: 2-5 seconds
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Caption: Workflow for NMR Spectroscopic Analysis.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The IR spectrum of 2-(5-Chlorobenzo[d]isoxazol-3-yl)acetic acid is expected to show characteristic absorption bands for the carboxylic acid and the aromatic/heterocyclic rings.
Expected Key Absorptions:
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O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹. This broadness is due to hydrogen bonding.
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C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.
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C=N Stretch (Isoxazole Ring): An absorption of medium intensity in the range of 1620-1650 cm⁻¹.
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C=C Aromatic Ring Stretches: Several bands of varying intensity between 1450 and 1600 cm⁻¹.
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C-O Stretch (Carboxylic Acid): A band in the 1210-1320 cm⁻¹ region.
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C-Cl Stretch: A strong absorption in the fingerprint region, typically around 1000-1100 cm⁻¹.
Table 3: Predicted IR Absorption Frequencies
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 2500-3300 | Broad, Strong |
| C=O (Carboxylic Acid) | 1700-1725 | Strong, Sharp |
| C=N (Isoxazole) | 1620-1650 | Medium |
| C=C (Aromatic) | 1450-1600 | Medium to Weak |
| C-O (Carboxylic Acid) | 1210-1320 | Strong |
| C-Cl | 1000-1100 | Strong |
Experimental Protocol: IR Spectroscopy (ATR)
Attenuated Total Reflectance (ATR) is a convenient method for acquiring IR spectra of solid samples.
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Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
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Record a background spectrum of the empty ATR accessory.
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Place a small amount of the solid sample onto the ATR crystal.
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Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.
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Acquire the sample spectrum. Typically, 16-32 scans are co-added to obtain a high-quality spectrum.
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Clean the ATR crystal thoroughly after the measurement.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, further confirming its structure.
Expected Molecular Ion Peak:
The molecular formula of 2-(5-Chlorobenzo[d]isoxazol-3-yl)acetic acid is C₉H₆ClNO₃. Its monoisotopic mass is approximately 211.0036 g/mol . In the mass spectrum, the molecular ion peak (M⁺) is expected to be observed at m/z 211. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an M+2 peak at m/z 213 with roughly one-third the intensity of the molecular ion peak is a key diagnostic feature.
Expected Fragmentation Pattern:
The molecule is expected to fragment in a predictable manner under electron ionization (EI) or electrospray ionization (ESI). Key fragmentation pathways may include:
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Loss of COOH: A fragment corresponding to the loss of the carboxylic acid group (45 Da) would result in a peak at m/z 166 (and a corresponding M+2 peak at m/z 168).
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Loss of CH₂COOH: Decarboxylation followed by loss of the methylene group would lead to a fragment at m/z 152 (and a corresponding M+2 peak at m/z 154).
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Cleavage of the Isoxazole Ring: The isoxazole ring can undergo characteristic cleavage, leading to further fragment ions.
